molecular formula C18H23N3OS B2874463 2-(cyclopentylsulfanyl)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]ethan-1-one CAS No. 2380100-56-9

2-(cyclopentylsulfanyl)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]ethan-1-one

Cat. No.: B2874463
CAS No.: 2380100-56-9
M. Wt: 329.46
InChI Key: RQDWFAOUSYEEMT-UHFFFAOYSA-N
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Description

2-(cyclopentylsulfanyl)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]ethan-1-one is a complex organic compound with the molecular formula C18H23N3OS and a molecular weight of 329.46 g/mol. This compound features a benzimidazole moiety, which is known for its diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .

Preparation Methods

The synthesis of 2-(cyclopentylsulfanyl)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]ethan-1-one typically involves multiple steps. The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with formic acid or trimethyl orthoformate . The azetidine ring is then introduced through a cyclization reaction. . Industrial production methods may involve optimizing these steps for higher yields and purity.

Chemical Reactions Analysis

2-(cyclopentylsulfanyl)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its benzimidazole moiety makes it a candidate for studying enzyme inhibition and protein interactions.

    Medicine: Due to its diverse pharmacological activities, it is investigated for potential therapeutic applications, including antimicrobial and anticancer treatments.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(cyclopentylsulfanyl)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The benzimidazole moiety is known to inhibit enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives, such as:

    Thiabendazole: Known for its anthelmintic activity.

    Albendazole: Used as an antiparasitic agent.

    Mebendazole: Another antiparasitic compound with a similar structure.

2-(cyclopentylsulfanyl)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]ethan-1-one is unique due to its azetidine ring and cyclopentylsulfanyl group, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives .

Properties

IUPAC Name

2-cyclopentylsulfanyl-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c1-13-19-16-8-4-5-9-17(16)21(13)14-10-20(11-14)18(22)12-23-15-6-2-3-7-15/h4-5,8-9,14-15H,2-3,6-7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDWFAOUSYEEMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)CSC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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